molecular formula C5H4BrClN2 B1517656 4-Amino-3-bromo-2-chloropyridine CAS No. 215364-85-5

4-Amino-3-bromo-2-chloropyridine

Cat. No. B1517656
Key on ui cas rn: 215364-85-5
M. Wt: 207.45 g/mol
InChI Key: KTWAUKYSQFZIET-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

4-Amino-2-chloropyridine (50 g, 388 mmol) was dissolved in glacial acetic acid (500 mL). To this solution was added NBS (75 g, 426 mmol) portionwise at RT (water bath cooling was provided to control the exothermicity). The reaction mixture was stirred at RT for 1 h at which point the reaction was found complete (as monitored by TLC). Solvent was removed under reduced pressure followed by azeotropic distillation with ethanol. The crude product was purified by column chromatography on silica gel (230-400 mesh) eluting with ethyl acetate hexane mixture.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[C:3]=1[Br:16]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was provided
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by azeotropic distillation with ethanol
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with ethyl acetate hexane mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C(=NC=C1)Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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